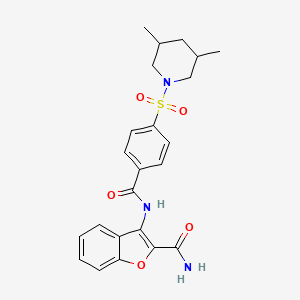![molecular formula C26H23N3O B2799518 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-27-0](/img/structure/B2799518.png)
1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, also known as DMQX, is a potent competitive antagonist of the ionotropic glutamate receptor. It has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Molecular Framework and Supramolecular Aggregation
Studies on dihydrobenzopyrazoloquinolines provide insights into how substitution affects the dimensionality of supramolecular aggregation. Research has shown that molecules of similar compounds are linked into complex frameworks by a combination of hydrogen bonds and pi-pi stacking interactions. Such studies highlight the potential of these compounds in the development of molecular materials with specific physical properties, such as conductivity or luminescence, due to their ability to form structured networks (Portilla et al., 2005).
Synthetic Routes and Chemical Transformations
The Friedländer condensation of 1H-pyrazolin-5-ones with O-aminobenzaldehydes has been explored, leading to the synthesis of 1H-pyrazolo[3,4-b]quinolines among other products. This demonstrates the chemical versatility and potential for creating a wide array of derivatives, which could be pivotal in medicinal chemistry for the development of new therapeutic agents (Tomasik et al., 1983).
Optical Properties for Advanced Material Applications
Experimental studies combined with quantum chemical simulations have shed light on the optical absorption properties of pyrazolo[3,4-b]quinoline derivatives. Such studies are crucial for designing materials with specific optical characteristics for applications in optoelectronics and photonics. The findings reveal how structural modifications, like the substitution of methyl groups with phenyl groups, can significantly alter absorption spectra, which is essential for tailoring materials for specific uses (Kościęń et al., 2003).
Potential Biological and Pharmacological Activities
Research on hydrazone derivatives and pyrazolo[3,4-b]quinoline derivatives points towards a range of biological activities, including antimicrobial and antiviral properties. The exploration of new derivatives in these chemical classes is crucial for discovering potential therapeutic agents. The formation of complex structures through chemical reactions highlights the synthetic versatility and potential pharmacological applications of these compounds (Kumara et al., 2016).
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c1-16-5-12-24-22(13-16)26-23(15-27-24)25(19-7-10-21(30-4)11-8-19)28-29(26)20-9-6-17(2)18(3)14-20/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVLPXQYVKDCCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2799441.png)

![6-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2799448.png)
![N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2799449.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2799453.png)



